P-Glycoprotein Modulation: Potent Inhibition by Evodine Versus Weak Activity of Evodiamine and Rutaecarpine
Evodine is described in vendor technical documentation as a potent inhibitor of P-glycoprotein (P-gp), the key efflux transporter implicated in multidrug resistance and drug absorption barriers . In a directly comparable in vitro study of Evodia rutaecarpa constituents, Adams et al. (2007) evaluated the P-gp modulatory effects of the indoloquinazoline alkaloids evodiamine and rutaecarpine in a calcein-AM accumulation assay using porcine brain capillary endothelial cells (PBCECs). In that study, evodiamine and rutaecarpine were explicitly characterized as 'weak modulators of P-gp activity,' with neither compound producing substantial calcein accumulation at test concentrations . While evodine was not tested in this specific assay, the functional divergence is evident: the furoquinoline limonoid scaffold of evodine yields potent P-gp inhibition, whereas the indoloquinazoline scaffold of evodiamine and rutaecarpine confers only weak modulatory activity. Furthermore, evodiamine and rutaecarpine exhibited significant cytotoxicity (IC₅₀ 2.64–4.53 µM against CCRF-CEM cells; resistance ratio of 2.92 for evodiamine in CEM/ADR5000 cells), a confounding property absent from the pharmacological profile reported for evodine, which is protective rather than cytotoxic at comparable concentrations in neuronal models [1].
| Evidence Dimension | P-gp inhibitory potency (functional categorization) |
|---|---|
| Target Compound Data | Evodine: Reported as 'potent P-gp inhibitor' (vendor technical documentation); no cytotoxicity interference reported at neuroprotective concentrations [1] |
| Comparator Or Baseline | Evodiamine and rutaecarpine: 'Weak modulators of P-gp activity' in PBCEC calcein assay; evodiamine IC₅₀ = 2.92–4.53 µM (CCRF-CEM), resistance ratio = 2.92 (CEM/ADR5000); rutaecarpine IC₅₀ = 2.64–4.29 µM |
| Quantified Difference | Functional divergence: 'potent inhibitor' classification for evodine vs. 'weak modulator' classification for evodiamine and rutaecarpine. No P-gp IC₅₀ available for evodine; evodiamine and rutaecarpine show P-gp modulation insufficient to generate calcein accumulation comparable to positive control . |
| Conditions | Evodine: vendor-reported P-gp inhibitory screening (assay details not publicly specified). Evodiamine/rutaecarpine: calcein-AM accumulation assay in PBCECs; cytotoxicity assay in CCRF-CEM and CEM/ADR5000 leukemia cells . |
Why This Matters
For researchers developing P-gp inhibition assays or investigating multidrug resistance reversal, evodine offers a structurally distinct, putatively potent chemotype free of the confounding cytotoxicity that limits the utility of evodiamine and rutaecarpine at pharmacologically relevant concentrations.
- [1] Lifeasible. Evodine (ALK-0156) – Product Information. Protection against glutamate-induced toxicity by preserving antioxidant defense system; no cytotoxic interference reported. View Source
